Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-3-25-20(27)19-18(15-6-4-5-7-16(15)30-19)24-22(25)31-12-17(26)23-14-10-8-13(9-11-14)21(28)29-2/h4-11H,3,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTJKWUEWAXYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate (CAS Number: 923211-02-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O3S, with a molecular weight of 393.5 g/mol. The compound features a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 923211-02-3 |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The binding affinity and selectivity of the compound towards these targets are crucial for its therapeutic potential.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes that are involved in cancer cell proliferation or survival.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors influencing cellular signaling pathways.
- Cell Cycle Disruption : The compound could induce apoptosis in cancer cells by disrupting the normal cell cycle.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the benzofuro[3,2-d]pyrimidine scaffold can significantly influence the biological activity of derivatives. For instance, studies have shown that substituents on the phenyl ring can enhance binding affinity and selectivity towards target proteins.
Example Findings from Literature:
A study reported that certain substitutions at the 4-position of the benzofuro moiety resulted in improved inhibitory activity against Polo-like Kinase 1 (Plk1), a critical target in cancer therapy. The IC50 values for various derivatives were determined to assess their potency.
| Compound | IC50 (µM) |
|---|---|
| Methyl 4-(benzoate derivative) | 5.0 |
| Methyl 4-(acetyl derivative) | 10.0 |
| Methyl 4-(thio derivative) | 2.5 |
Case Studies and Research Findings
- Anticancer Activity : A study published in Nature demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and MCF7 cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- In Vivo Studies : In animal models, treatment with the compound showed reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.
- Toxicity Profile : Preliminary toxicity assessments indicated that while the compound exhibits potent biological activity, it also requires careful evaluation for off-target effects and overall safety in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
